molecular formula C7H7N3O B11925035 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Número de catálogo: B11925035
Peso molecular: 149.15 g/mol
Clave InChI: HNJHSJSDXFLFGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one ( 1437385-29-9) is a high-value nitrogen-containing bicyclic heterocycle that serves as a key building block in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold of significant interest due to its close structural similitude to purine bases adenine and guanine, enabling interactions with various biological targets . With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol , it provides a versatile core for developing novel therapeutic agents. Researchers utilize this privileged scaffold in diverse biomedical applications, including the development of anticancer agents, kinase inhibitors, and immunotherapies . The molecule features several diversity centers, allowing for strategic functionalization at various positions to optimize biological activity and physicochemical properties. The synthetic versatility of this compound, achievable through methods such as the cyclization of 2-chloro-3-pyridinecarboxaldehyde , makes it an attractive intermediate for constructing complex molecular architectures. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C7H7N3O

Peso molecular

149.15 g/mol

Nombre IUPAC

1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C7H7N3O/c1-10-7-5(4-8-10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11)

Clave InChI

HNJHSJSDXFLFGU-UHFFFAOYSA-N

SMILES canónico

CN1C2=C(C=CC(=O)N2)C=N1

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions to form the pyrazolopyridine core. The methylation of the nitrogen atom in the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Aplicaciones Científicas De Investigación

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its

Actividad Biológica

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to purine bases and its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-b]pyridine family, which is characterized by a fused pyrazole and pyridine ring system. The methyl group at position 1 enhances its lipophilicity, potentially influencing its biological activity. The molecular formula is C10H8N4OC_{10}H_{8}N_{4}O, with a molecular weight of approximately 208.2 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and tested their activity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Compound 9a showed the highest anticancer activity with an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes cell cycle arrest and induction of apoptosis. For instance, compound 9a caused S-phase arrest in HeLa cells while 14g induced G2/M phase arrest in MCF7 cells . The compounds were shown to activate apoptotic pathways, leading to increased levels of early and late apoptosis markers.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit specific kinases involved in cell proliferation.
  • Interaction with DNA : Certain compounds may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like hydrazines and pyridine derivatives. For example:

  • Condensation Reaction : A hydrazine derivative reacts with a pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core.
  • Methylation : Methylation at the nitrogen position can be achieved using methyl iodide or dimethyl sulfate.

Data Summary Table

CompoundCell LineIC50 (µM)Mechanism
9aHeLa2.59S-phase arrest; Apoptosis induction
14gMCF74.66G2/M phase arrest; Apoptosis induction
-HCT1161.98S-phase arrest; Apoptosis induction

Comparación Con Compuestos Similares

Structural Features :

  • Core Structure : Pyrazolo[3,4-b]pyridin-6(7H)-one with a methyl group at the 1-position.
  • Key Substituents : The 4-position is substituted with aryl or alkyl groups depending on the aldehyde used in the synthesis .

Key Differences :

  • Catalysts : PEG-400 is recyclable, whereas FeCl₃·6H₂O in ionic liquids offers higher yields but requires metal catalysts.
  • Selectivity: Sonochemical methods improve regioselectivity compared to thermal approaches .
Substituent Effects on Bioactivity

Substituents at the 1-, 3-, and 4-positions significantly influence biological activity:

Compound (Substituents) Biological Activity Notes Reference ID
1-Methyl-4-aryl derivatives Antimicrobial (under study) Pending detailed assays
1-(1,2,3-Triazole)-linked derivatives Antimicrobial, apoptosis-inducing Active against E. coli, S. aureus
2-Benzyl-4-(difluoromethyl) derivative Not reported Structural complexity for drug design
Chromeno-fused derivatives Anticancer (potential) Enhanced solubility via fused rings

Activity Trends :

  • Antimicrobial : Triazole-linked derivatives show broad-spectrum activity due to enhanced hydrogen bonding .
Physicochemical Properties

Variations in substituents alter molecular weight, solubility, and stability:

Compound Molecular Formula Molecular Weight Key Features Reference ID
1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one C₈H₉N₃O 163.18 g/mol Methyl enhances lipophilicity
2,4-Dimethyl derivative C₈H₉N₃O 163.18 g/mol Increased steric hindrance
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one C₅H₃ClN₄O 170.56 g/mol Chlorine improves electrophilicity

Notable Observations:

  • Chlorine vs. Methyl: Chlorine at the 6-position (pyrimidinone derivatives) increases electrophilicity, aiding in nucleophilic substitutions .
  • Steric Effects : 2,4-Dimethyl derivatives exhibit reduced reactivity at the 4-position due to steric hindrance .

Q & A

Q. Advanced

  • Salt formation : Hydrochloride salts (e.g., ethyl pyrazolo[3,4-c]pyridine-3-carboxylate HCl) improve aqueous solubility by 10–20× .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 6-position to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life in plasma .

How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF3 at C4): Activate the pyridinone ring for Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O) .
  • Steric hindrance : Bulky substituents at C2 (e.g., isopropyl) reduce yields in Buchwald-Hartwig aminations (<40%) due to hindered Pd coordination .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and guide regioselective functionalization .

What are the thermal stability profiles, and how do degradation pathways impact storage?

Q. Basic

  • TGA/DSC : Decomposition onset at ~220°C, with a major exotherm at 250°C (ΔH = −120 kJ/mol) .
  • Storage recommendations : Keep under inert gas (N2) at −20°C to prevent oxidation of the pyridinone ring .

Q. Advanced

  • Forced degradation studies : Exposure to 40°C/75% RH for 4 weeks generates <5% lactam ring-opened byproducts (HPLC tracking) .
  • Mechanistic insights : Hydrolysis at C6-ketone forms carboxylic acid derivatives under acidic conditions (pH <3) .

How can computational methods predict biological targets and off-target effects?

Q. Advanced

  • Phylogenetic analysis : Use SwissTargetPrediction to rank kinase targets based on sequence homology (>80% for JAK2 vs. FLT3) .
  • Off-target screening : Molecular dynamics (GROMACS) simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • ADMET prediction : Schrödinger’s QikProp estimates logP (2.1), CNS permeability (−2.3), and hERG inhibition risk (IC50 >10 μM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.